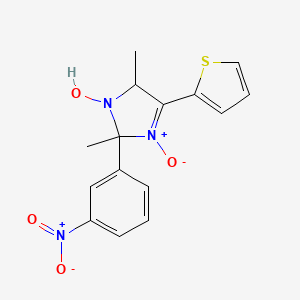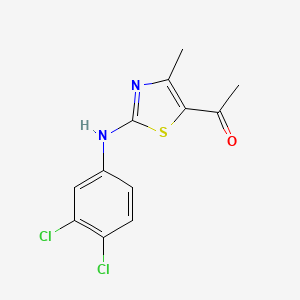![molecular formula C22H17NO3S B11611863 (3E)-6-methyl-3-[2-(3-methyl-5-phenylthiophen-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11611863.png)
(3E)-6-methyl-3-[2-(3-methyl-5-phenylthiophen-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-6-methyl-3-[2-(3-methyl-5-phenylthiophen-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one: is a complex organic compound that belongs to the class of benzoxazinones
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-6-methyl-3-[2-(3-methyl-5-phenylthiophen-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, or distillation to isolate the final product.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions may involve the addition of hydrogen or other reducing agents to the compound, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Solvents: Solvents like dichloromethane, ethanol, and acetonitrile are commonly employed in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmaceutical research.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for various applications in materials science and engineering.
作用机制
The mechanism of action of (3E)-6-methyl-3-[2-(3-methyl-5-phenylthiophen-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context and application being studied.
相似化合物的比较
Ethyl acetoacetate: This compound shares some structural similarities and is used in various chemical reactions and industrial applications.
Ethyl 3-(furan-2-yl)propionate: Another compound with a similar structure, used in the food industry as a flavoring agent.
Uniqueness: What sets (3E)-6-methyl-3-[2-(3-methyl-5-phenylthiophen-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one apart is its unique combination of a benzoxazinone core and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C22H17NO3S |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
3-[(Z)-2-hydroxy-2-(3-methyl-5-phenylthiophen-2-yl)ethenyl]-6-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C22H17NO3S/c1-13-8-9-19-16(10-13)23-17(22(25)26-19)12-18(24)21-14(2)11-20(27-21)15-6-4-3-5-7-15/h3-12,24H,1-2H3/b18-12- |
InChI 键 |
ITWKFFKEFSLPQG-PDGQHHTCSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=C(C=C(S3)C4=CC=CC=C4)C)\O |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=C(C=C(S3)C4=CC=CC=C4)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-(3-methoxyphenyl)-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11611780.png)
![methyl 4-chloro-3-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11611782.png)
![N-(2-hydroxyethyl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B11611789.png)

![N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B11611796.png)
![3'-Ethyl 5'-prop-2-en-1-yl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11611799.png)
![N-[(furan-2-yl)methyl]-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611813.png)
![4-butyl-11-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11611814.png)

![3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11611822.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine](/img/structure/B11611829.png)
![methyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11611830.png)

![methyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate](/img/structure/B11611844.png)
